ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate
Description
Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate (CAS 136562-85-1) is a heterocyclic compound with the molecular formula C₁₉H₁₄ClF₃N₂O₂. It features a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, linked to an indole moiety via a nitrogen atom. The indole’s 3-position is further functionalized with an ethyl acrylate group . This compound is characterized by its structural complexity, combining electron-withdrawing groups (Cl, CF₃) and π-conjugated systems, which may enhance its stability and reactivity in agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
ethyl (Z)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-2-27-17(26)8-7-12-11-25(16-6-4-3-5-14(12)16)18-15(20)9-13(10-24-18)19(21,22)23/h3-11H,2H2,1H3/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZFYCOZHRJUIW-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with an appropriate nucleophile . The final step involves the esterification of the acrylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate involves its interaction with specific molecular targets. The indole and pyridine moieties allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Acrylic Acid Derivatives
The hydrolysis product of the target compound, (E)-3-(1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-indol-3-yl)acrylic acid (CAS 1164457-90-2), replaces the ethyl ester with a carboxylic acid group. Santa Cruz Biotechnology markets this acid form at a premium price (e.g., $592/500 mg), suggesting its utility in research applications, possibly as a synthetic intermediate or bioactive molecule .
Substituent Modifications on the Pyridine-Indole Core
- Methyl ester with dimethylamino acrylate (CAS 339099-30-8): This derivative substitutes the ethyl acrylate with a methyl ester and introduces a dimethylamino group at the β-position of the acrylate. The additional amino group may enhance hydrogen-bonding capacity, influencing binding affinity in biological systems. Its molecular weight (423.82 g/mol) is higher than the target compound (394.78 g/mol), which could affect pharmacokinetic properties .
- Dimeric indole-pyridine structures : The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}ethenyl)-1H-indole (CAS 338393-40-1) features two indole-pyridine units connected via a conjugated ethenyl bridge. This dimeric structure (MW 617.37 g/mol) exhibits extended π-conjugation, likely increasing UV absorption and photostability, which may be advantageous in materials science or as a fluorescent probe .
Heterocyclic Replacements: Pyrazole and Triazole Analogues
- Pyrazole-containing derivative (CAS 318248-54-3): Replaces the indole ring with a pyrazole, altering the electron density and steric profile. Pyrazoles are known for their metabolic stability in pharmaceuticals, suggesting this analogue might exhibit improved bioavailability .
- Triazole-linked compound (CAS 478041-19-9): Incorporates a 1,2,3-triazole ring instead of indole.
Data Tables: Key Comparative Metrics
Biological Activity
Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis routes, and potential therapeutic applications based on recent research findings.
Molecular Formula : C14H12ClF3N2O2
Molecular Weight : 344.7 g/mol
CAS Number : 338794-86-8
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with acrylate compounds. Various synthetic methods have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:
The compound exhibits a mechanism of action that involves the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
This compound has also shown significant antimicrobial activity against various pathogens. Studies indicate that it possesses both antibacterial and antifungal properties, as summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 30 |
These findings suggest that the compound could be utilized in developing new antimicrobial therapies.
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and metabolism.
- Induction of Oxidative Stress : It induces oxidative stress in cancer cells, leading to increased apoptosis.
- Modulation of Signaling Pathways : this compound may modulate signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : A study on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Case Study 2 : In an animal model, administration of the compound demonstrated a reduction in tumor size without significant toxicity, indicating its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
